3-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a complex organic compound with potential applications in medicinal chemistry. It belongs to the class of pyridazine derivatives, which are known for their diverse biological activities. This compound features a piperazine ring and a pyrazole moiety, suggesting potential interactions with various biological targets.
This compound can be synthesized from readily available starting materials through various chemical reactions. The synthesis typically involves multiple steps, utilizing solvents and catalysts to facilitate the formation of the desired structure .
The compound is classified under heterocyclic compounds due to the presence of nitrogen-containing rings (pyridazine and piperazine). It is also categorized as a pharmaceutical intermediate, potentially useful in the development of drugs targeting various diseases.
The synthesis of 3-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine generally involves several key steps:
The reaction conditions often include solvents such as ethanol or dimethyl sulfoxide (DMSO), and catalysts like triethylamine or polyphosphoric acid may be employed to enhance yields. Industrial production may utilize continuous flow reactors and high-performance liquid chromatography (HPLC) for purification .
The molecular formula of 3-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is C19H22BrN6. The compound features a complex structure that includes:
| Property | Value |
|---|---|
| Molecular Formula | C19H22BrN6 |
| Molecular Weight | 396.32 g/mol |
| IUPAC Name | 3-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine |
| InChI | InChI=1S/C19H22BrN6/c1-16(20)5-2-3-6-17(16)15-23(11-13)24(14-12)18(22)7-8-19(21)25-10-4-9/h2-10H,11-15H2,1H3 |
| Canonical SMILES | CC(Cc1ccccc(Br)c1)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 |
The compound can participate in several types of chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its biological activity or to create derivatives with improved properties.
The mechanism of action for 3-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets such as enzymes, receptors, or proteins. Binding to these targets can modulate their activity, leading to various biological effects including antimicrobial, antifungal, and antiviral activities .
The compound is expected to have moderate solubility in organic solvents due to its complex structure. Its melting point and boiling point would need to be determined experimentally.
The presence of multiple functional groups allows for diverse reactivity patterns, making it suitable for further derivatization in synthetic chemistry.
3-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine has several potential applications:
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 19420-61-2
CAS No.: 463-82-1
CAS No.: 64354-92-3